Cholesterol glucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

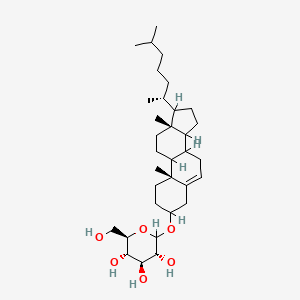

Cholesterol glucoside is a compound that combines a glucopyranoside moiety with a cholesteryl group. This compound is part of a class of molecules known as glycosides, where a sugar molecule is bonded to another functional group via a glycosidic bond. The cholesteryl group is derived from cholesterol, a vital component of cell membranes and a precursor for steroid hormones.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cholesterol glucoside typically involves the glycosylation of cholesterol with a glucopyranoside donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosidases, which offer regio- and stereo-selectivity under mild conditions. This method is advantageous due to its environmental friendliness and cost-effectiveness. The use of engineered enzymes in non-aqueous media, such as ionic liquids, has been shown to improve yields and simplify product separation .

化学反应分析

Types of Reactions

Cholesterol glucoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the cholesteryl group can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Tosyl chloride in the presence of a base like pyridine is often employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced cholesteryl compounds, and various substituted glucopyranosides.

科学研究应用

Role in Helicobacter pylori Infections

Cholesterol glucoside is a significant component in the membrane structure of Helicobacter pylori, a bacterium responsible for gastric diseases, including ulcers and cancer. The presence of this compound contributes to:

- Membrane Stability : this compound enhances the structural integrity of bacterial membranes, allowing H. pylori to survive in harsh gastric environments .

- Inflammation Induction : It plays a role in modulating inflammatory responses during infection, potentially aiding the bacterium's persistence within the host .

- Immune Evasion : By altering membrane properties, this compound assists H. pylori in evading host immune responses, making it a target for therapeutic strategies aimed at disrupting this process .

Case Study: Targeting this compound Synthesis

Research has indicated that inhibiting the synthesis of this compound could weaken H. pylori infections. A study demonstrated that knocking out the gene responsible for cholesterol glucosyltransferase (CGT) resulted in the absence of this compound production, leading to reduced bacterial viability . This suggests that targeting this compound synthesis may be an effective strategy for developing new anti-H. pylori therapies.

Cellular Signaling Pathways

This compound has been shown to influence various cellular signaling pathways, particularly in neuronal cells:

- Activation of Protein Kinase B/Akt : In studies involving NSC34 motor neuron-derived cells, exposure to this compound resulted in increased phosphorylation of Akt, a critical survival protein. This activation is associated with cytoprotection against stress-induced cell death .

- Neuroprotective Effects : Transient exposure to this compound preconditioned cells against serum deprivation stress, suggesting its potential role in neuroprotection and cellular resilience .

Synthesis and Practical Applications

The synthesis of this compound is crucial for its application in research and industry:

- Novel Synthesis Methods : Recent advancements have led to efficient synthetic protocols for producing cholesterol glucosides from disaccharides, enabling their use as reference materials in research and analysis .

- Food Industry Applications : Cholesterol glucosides are being explored for their potential health benefits, including cholesterol-lowering effects and anti-diabetic properties. Their presence in fermented products may enhance nutritional profiles .

Summary Table of this compound Applications

作用机制

The mechanism of action of Cholesterol glucoside involves its interaction with cell membranes. The cholesteryl group integrates into the lipid bilayer, affecting membrane fluidity and permeability. The glucopyranoside moiety can interact with membrane proteins and receptors, influencing various cellular processes. The compound may also modulate glucose uptake and metabolism through its interaction with glucose transporters and signaling pathways .

相似化合物的比较

Similar Compounds

Methyl α-D-glucopyranoside: A simpler glycoside with a methyl group instead of a cholesteryl group.

Octyl β-D-glucopyranoside: Another glycoside with an octyl group, commonly used as a non-ionic surfactant.

Quercetin 3-O-β-D-glucopyranoside: A flavonoid glycoside with antioxidant properties .

Uniqueness

Cholesterol glucoside is unique due to its combination of a glucopyranoside moiety and a cholesteryl group. This structure imparts both hydrophilic and hydrophobic properties, making it useful in various applications, particularly in forming stable micelles and liposomes for drug delivery.

属性

CAS 编号 |

26671-80-7 |

|---|---|

分子式 |

C33H56O6 |

分子量 |

548.8 g/mol |

IUPAC 名称 |

(3R,4S,5S,6R)-2-[[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22?,23?,24?,25?,26?,27-,28-,29+,30-,31?,32+,33-/m1/s1 |

InChI 键 |

FSMCJUNYLQOAIM-IDRZEVMFSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

手性 SMILES |

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

同义词 |

cholesterol glucoside cholesteryl D-glucopyranoside cholesteryl glucoside cholesteryl glucoside, (alpha-D)-isomer cholesteryl glucoside, (beta-D)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。